molecular formula C11H13BrN2O4S B12647834 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione CAS No. 134699-94-8

5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12647834
CAS No.: 134699-94-8
M. Wt: 349.20 g/mol
InChI Key: MHIWAWLDGNOCRU-RNVICZODSA-N
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Preparation Methods

The synthesis of 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione involves several steps. One common method includes the bromination of a suitable precursor followed by a series of reactions to introduce the ethenyl group and the thiolan ring. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as bromine and sodium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione involves its incorporation into viral DNA. It acts as a nucleoside analog, inhibiting viral DNA polymerase and preventing the replication of viral DNA. This leads to the termination of viral DNA synthesis and ultimately the inhibition of viral replication .

Comparison with Similar Compounds

Similar compounds to 5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione include:

The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of viral DNA polymerase, making it particularly effective against herpes zoster .

Properties

CAS No.

134699-94-8

Molecular Formula

C11H13BrN2O4S

Molecular Weight

349.20 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1

InChI Key

MHIWAWLDGNOCRU-RNVICZODSA-N

Isomeric SMILES

C1[C@@H]([C@H](S[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

Canonical SMILES

C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Origin of Product

United States

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